molecular formula C7H5FN2O B2994677 3-Fluoro-6-methoxypicolinonitrile CAS No. 1314967-31-1

3-Fluoro-6-methoxypicolinonitrile

Cat. No.: B2994677
CAS No.: 1314967-31-1
M. Wt: 152.128
InChI Key: LYIOEVXAPSSIIZ-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxypicolinonitrile is an organic compound with the molecular formula C₇H₅FN₂O It is a derivative of picolinonitrile, where the fluorine atom is substituted at the third position and the methoxy group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methoxypicolinonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoropyridine as the starting material.

    Cyanation: The nitrile group is introduced at the second position through a cyanation reaction, often using a reagent like copper(I) cyanide under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of fluoro-methoxy-pyridine oxides.

    Reduction: Formation of 3-fluoro-6-methoxy-picolinamines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-6-methoxypicolinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic properties.

    Chemical Biology: It serves as a probe in studying biological pathways involving pyridine derivatives.

    Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxypicolinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-6-chloropicolinonitrile: Similar structure but with a chlorine atom instead of a methoxy group.

    3-Fluoro-6-hydroxypicolinonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Fluoro-6-aminopicolinonitrile: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

3-Fluoro-6-methoxypicolinonitrile is unique due to the presence of both the fluorine and methoxy groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

3-fluoro-6-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIOEVXAPSSIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314967-31-1
Record name 3-fluoro-6-methoxypyridine-2-carbonitrile
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